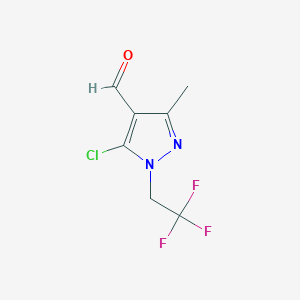

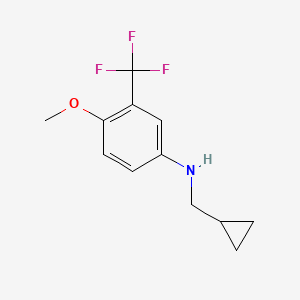

![molecular formula C15H14N2O5 B2516426 N-([2,2'-双呋喃]-5-基甲基)-2-(2,5-二氧代吡咯烷-1-基)乙酰胺 CAS No. 2034436-61-6](/img/structure/B2516426.png)

N-([2,2'-双呋喃]-5-基甲基)-2-(2,5-二氧代吡咯烷-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. The synthesis involved exploring different N-acyl, N-alkyl, and amino functions. Similarly, paper and detail the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which were prepared using indolization under Fischer conditions and amidification by condensation with 4-aminopyridine. Paper outlines the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was achieved by stirring specific reactants in dry dichloromethane, followed by the addition of lutidine and TBTU.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Paper provides a detailed analysis of the crystal structure of an anticancer drug candidate, revealing intermolecular hydrogen bonds and intramolecular interactions that are significant for its activity. Although the exact molecular structure of "N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide" is not discussed, the principles of structure-activity relationships (SAR) from these studies can be applied to hypothesize about its potential interactions and binding affinities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are key to understanding their reactivity and potential for further chemical modifications. The papers describe various reactions, such as indolization, amidification, and the use of coupling agents like TBTU, which are common in the synthesis of acetamide compounds. These reactions are important for introducing different functional groups that can enhance the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, these properties are influenced by the molecular structure and substituents present in the compound. For example, the presence of hydrogen bonds, as mentioned in paper , can affect the compound's solubility and melting point. The biological evaluation of these compounds, as described in papers , , , and , also provides indirect information about their chemical properties, as these are related to their pharmacokinetic and pharmacodynamic profiles.

科学研究应用

缓蚀作用

新型长烷基侧链乙酰胺、异噁唑烷和异噁唑啉衍生物的合成和评估作为缓蚀剂:本研究涉及合成具有长烷基链的乙酰胺衍生物,并评估它们作为酸性和油性介质中钢的缓蚀剂。这些化合物显示出有希望的防腐蚀效率,表明类似乙酰胺化合物在缓蚀中的潜在应用 (Yıldırım & Cetin, 2008).

镇痛作用

与 2-(3,4-二氯苯基)-N-甲基-N-[2-(1-吡咯烷基)-1-取代-乙基]乙酰胺相关的结构/活性研究,一类新型强效且选择性的 Kappa 阿片受体激动剂

:本研究描述了 N-[2-(1-吡咯烷基)乙基]乙酰胺作为阿片类 Kappa 激动剂的合成和生物学评估。该系列中的化合物在小鼠模型中表现出强效的纳洛酮可逆镇痛作用,表明乙酰胺衍生物在疼痛管理中的治疗潜力 (Barlow 等人,1991).

金属配合物合成

N2S2 四齿配体的合成和光谱研究的新型金属配合物

:本研究重点是合成新的四齿配体,包括 N-(吡啶-2-基甲基)乙酰胺衍生物及其金属配合物。这些配合物表现出不同的几何形状,表明乙酰胺衍生物在与金属配位方面的多功能性,在材料科学和催化方面具有潜在应用 (Al-jeboori 等人,2010).

亲核芳香取代

通过亲核芳香取代重排 4-氨基-3-卤代吡啶:本研究通过亲核芳香取代证明了卤代氨基吡啶重排为吡啶-4-基 α-取代乙酰胺产物。该研究提供了对乙酰胺衍生物在有机合成中的合成效用的见解 (Getlik 等人,2013).

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c18-13(9-17-14(19)5-6-15(17)20)16-8-10-3-4-12(22-10)11-2-1-7-21-11/h1-4,7H,5-6,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYPVASONDUOFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

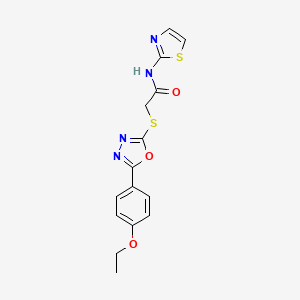

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)

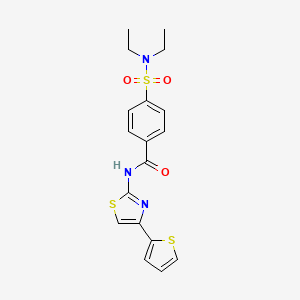

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)

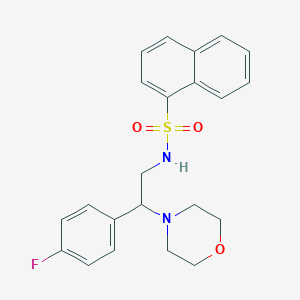

![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)

![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)